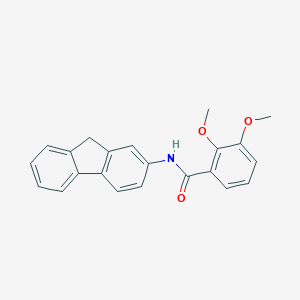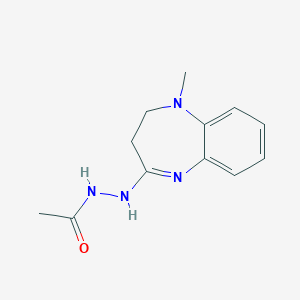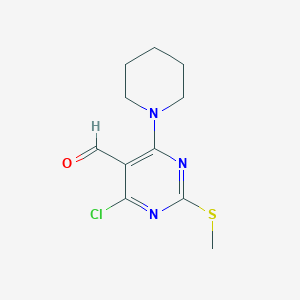
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide, also known as FDMB, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has a unique chemical structure that makes it an ideal candidate for various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has several potential scientific research applications. One of the most significant applications is in the field of cancer research. N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have anticancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and apoptosis. It may also modulate the expression of genes that are involved in these processes.
Biochemical and Physiological Effects
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It can also reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-kB. Additionally, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is its high purity and yield, which makes it an ideal candidate for various laboratory experiments. Additionally, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, one of the limitations of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide. One of the most significant directions is in the development of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide-based anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide and its potential therapeutic applications. Further research is also needed to optimize the synthesis method of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide and to improve its solubility in water.
Conclusion
In conclusion, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its unique chemical structure makes it an ideal candidate for various laboratory experiments. N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have anticancer and anti-inflammatory properties and can induce apoptosis in cancer cells. However, further research is needed to fully understand the mechanism of action of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is a complex process that involves several steps. The first step involves the reaction of 2,3-dimethoxybenzoyl chloride with 9H-fluorene in the presence of a base. The resulting product is then treated with a reducing agent to obtain N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide. The yield of this synthesis method is high, and the purity of the compound is also excellent.
Eigenschaften
Molekularformel |
C22H19NO3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C22H19NO3/c1-25-20-9-5-8-19(21(20)26-2)22(24)23-16-10-11-18-15(13-16)12-14-6-3-4-7-17(14)18/h3-11,13H,12H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
RQWSJDSBOMXUII-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)








![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)